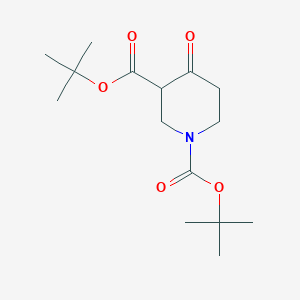

![molecular formula C18H17NO2S B2998704 (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide CAS No. 2035008-04-7](/img/structure/B2998704.png)

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

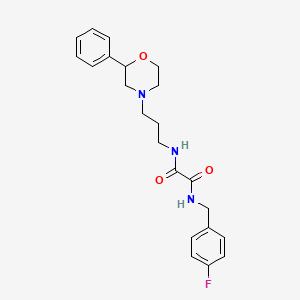

“(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide” is an organic compound. It contains a benzothiophene group, a furan group, and an acrylamide group. The “E” in the name indicates the geometry of the double bond in the acrylamide group.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzothiophene derivative with a furan derivative in the presence of a suitable catalyst. The exact synthesis process would depend on the specific substituents on the benzothiophene and furan rings.Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups in space. The benzothiophene and furan rings are likely to be planar due to the presence of conjugated pi electrons. The geometry around the double bond in the acrylamide group would be determined by the “E” configuration.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzothiophene and furan rings might undergo electrophilic aromatic substitution reactions. The acrylamide group could participate in addition reactions at the double bond.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature and may have low solubility in water due to the presence of the benzothiophene and furan rings.Applications De Recherche Scientifique

Synthesis and Reactivity

Synthetic methodologies involving compounds similar to "(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide" have been extensively studied. For instance, the synthesis of 4H-indeno[1,2-b]thiophenes and 8H-indeno[2,1-b]thiophenes involves treatment of methyl propiolate and various benzaldehydes, showcasing the compound's potential in constructing complex heterocyclic systems through intramolecular Friedel-Crafts reactions (Jeon & Lee, 2008). Additionally, transformations under Camps cyclization conditions have been applied to similar N-substituted furan- and thiophene-carboxamides, indicating the compound's utility in generating quinolin-4(1H)-ones, a class of compounds with various pharmacological activities (Mochalov et al., 2016).

Material Science and Polymer Chemistry

Research on the palladium-catalyzed direct alkenation of thiophenes and furans highlights the potential of such compounds in material science and polymer chemistry. This method allows for the synthesis of mono-alkenylated products, which are crucial intermediates in the production of conducting polymers and organic electronic materials (Zhao et al., 2009).

Pharmacology and Drug Discovery

The synthesis and evaluation of heteroarylacrylonitriles for in vitro cytotoxic activities demonstrate the relevance of acrylamide derivatives in drug discovery. Structure-activity relationship studies of these compounds have shown potential anticancer properties, suggesting that related acrylamide derivatives, such as the compound , may also possess significant biological activities (Sa̧czewski et al., 2004).

Antiviral Research

A related compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been identified as a novel chemical inhibitor against the SARS coronavirus helicase, highlighting the potential of furan-acrylamide derivatives in antiviral research. The compound exhibited inhibitory effects on ATP hydrolysis and DNA unwinding activities of the helicase, with minimal cytotoxicity, suggesting that derivatives of "(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide" might also possess antiviral properties (Lee et al., 2017).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards of this compound. However, as with all chemicals, it should be handled with care.

Orientations Futures

The future directions for the study of this compound would depend on its potential applications. It could be of interest in the fields of medicinal chemistry, materials science, or synthetic organic chemistry, among others.

Propriétés

IUPAC Name |

(E)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(furan-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-13(19-18(20)7-6-14-8-9-21-11-14)10-15-12-22-17-5-3-2-4-16(15)17/h2-9,11-13H,10H2,1H3,(H,19,20)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRYCZQTYUGDCW-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C=CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)/C=C/C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Aminophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2998621.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2998622.png)

![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998626.png)

![methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate](/img/structure/B2998630.png)

![2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998632.png)

![N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide](/img/structure/B2998636.png)

![N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998638.png)

methanone](/img/structure/B2998640.png)

![(1S,5R)-3-azoniabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2998643.png)